Technical Monograph: 2-Azaspiro[3.4]octan-6-ol Hydrochloride
Technical Monograph: 2-Azaspiro[3.4]octan-6-ol Hydrochloride
This technical guide provides a comprehensive analysis of 2-Azaspiro[3.4]octan-6-ol hydrochloride , a high-value spirocyclic scaffold used in modern drug discovery to improve physicochemical properties and explore novel chemical space.
Structure, Synthesis, and Application in Medicinal Chemistry
Executive Summary
The 2-azaspiro[3.4]octan-6-ol scaffold represents a strategic deviation from traditional "flat" aromatic drug cores. As a saturated, sp³-rich bioisostere, it offers a distinct vector geometry compared to piperidines or cyclohexanes. This guide details the structural characteristics, validated synthetic protocols, and physicochemical profile of the hydrochloride salt (CAS: 1638767-65-3), designed for researchers optimizing lead compounds for metabolic stability and solubility.
Chemical Identity & Structural Anatomy[1]
Nomenclature and Identification[2][3][4]
-
IUPAC Name: 2-Azaspiro[3.4]octan-6-ol hydrochloride
-
CAS Number: 1638767-65-3[1]
-
Molecular Formula: C₇H₁₃NO[2] · HCl
-
Molecular Weight: 163.65 g/mol (Salt); 127.19 g/mol (Free Base)
-
SMILES: OC1CC2(C1)CNC2.Cl
Structural Analysis
The molecule features a spiro-junction connecting a four-membered azetidine ring and a five-membered cyclopentane ring.
-
Conformational Rigidity: The spiro center (C4) locks the orientation of the two rings, reducing the entropic penalty upon binding to protein targets compared to flexible linkers.
-
Stereochemistry: The introduction of the hydroxyl group at the C6 position creates a stereocenter. While the scaffold is often supplied as a racemate (±), the fixed geometry allows for the separation of enantiomers to probe specific binding pockets.
-
Vector Analysis:
-
N2 (Azetidine Nitrogen): Serves as the primary attachment point for core scaffolds or diversity elements via amidation, reductive amination, or S_NAr reactions.
-
O6 (Hydroxyl Group): Acts as a hydrogen bond donor/acceptor or a handle for further functionalization (e.g., etherification, oxidation to ketone).
-
Physicochemical Profile
The following data summarizes the properties that make this scaffold attractive for "escaping flatland" in fragment-based drug discovery (FBDD).
| Property | Value (Predicted/Exp) | Significance |
| LogP (Free Base) | ~ -0.3 to 0.1 | High hydrophilicity; ideal for lowering lipophilicity in lead series. |
| TPSA | ~ 32 Ų | Favorable for membrane permeability and CNS penetration. |
| pKa (Conj. Acid) | ~ 10.5 (Azetidine) | Basic; exists predominantly as a cation at physiological pH. |
| Fsp³ Fraction | 1.0 (100%) | Maximizes 3D-character, correlated with higher clinical success rates. |
| Solubility | High (Water/MeOH) | Excellent solubility profile due to the ionic salt form and hydroxyl group. |
Synthetic Protocol
This section outlines a robust, self-validating synthesis starting from the commercially available ketone intermediate. This route prioritizes yield, purity, and operational simplicity.
Reaction Scheme Visualization
The following diagram illustrates the reduction and deprotection sequence.
Caption: Two-step synthetic pathway from the ketone precursor to the final hydrochloride salt.
Detailed Methodology
Step 1: Reduction of the Ketone
Objective: Chemoselective reduction of the ketone to the alcohol without affecting the Boc-protecting group.
-
Reagents: tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (1.0 equiv), Sodium Borohydride (NaBH₄, 1.5 equiv), Methanol (anhydrous).
-
Procedure:
-
Dissolve the ketone (e.g., 5.0 g) in anhydrous Methanol (50 mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add NaBH₄ portion-wise over 15 minutes. Note: Gas evolution (H₂) will occur; ensure proper venting.
-
Allow the reaction to warm to room temperature (RT) and stir for 2 hours.
-
-
Validation (TLC/LCMS): Monitor for the disappearance of the starting ketone. The product will be more polar.
-
Work-up:
-
Quench with saturated aqueous NH₄Cl solution.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[3]
-
Result: Colorless oil or white solid (Intermediate B).
-
Step 2: Acidolytic Deprotection
Objective: Removal of the Boc group to yield the hydrochloride salt.
-
Reagents: Intermediate B, 4M HCl in 1,4-Dioxane (excess).
-
Procedure:
-
Dissolve Intermediate B in a minimal amount of 1,4-Dioxane or DCM.
-
Add 4M HCl in Dioxane (5-10 equiv) dropwise at 0°C.
-
Stir at RT for 4 hours. A white precipitate should form.
-
-
Validation: NMR of an aliquot should show the loss of the tert-butyl singlet (~1.45 ppm).
-
Isolation:
-
Dilute the suspension with Diethyl Ether (Et₂O) to maximize precipitation.
-
Filter the solid under an inert atmosphere (nitrogen/argon) due to hygroscopicity.
-
Wash the filter cake with Et₂O and dry under high vacuum.
-
Result: 2-Azaspiro[3.4]octan-6-ol hydrochloride as a white, crystalline solid.
-
Characterization & Analysis
To ensure scientific integrity, the isolated compound must be validated against the following spectral expectations.
¹H NMR (D₂O, 400 MHz) Expectations
-
Azetidine Ring (N-CH₂): Two sets of multiplets around 3.8 – 4.2 ppm. The spiro-center renders the protons on the azetidine ring diastereotopic if the molecule is chiral (racemic).
-
Carbinol Methine (CH-OH): A multiplet at ~4.3 – 4.5 ppm.
-
Cyclopentane Methylene: Multiplets in the 1.5 – 2.5 ppm range, integrating for 6 protons.
-
Exchangeable Protons: The NH₂⁺ and OH protons will likely exchange with D₂O and not be visible, or appear as broad peaks in DMSO-d₆.
Mass Spectrometry (ESI)
-
[M+H]⁺: Calculated: 128.10; Observed: 128.1 ± 0.1 m/z.
Applications in Drug Design
The 2-azaspiro[3.4]octan-6-ol scaffold is a versatile module.
Logical Relationships in Design
The following graph illustrates how this scaffold connects to broader medicinal chemistry campaigns.
Caption: Strategic utility of the spirocyclic scaffold in lead optimization.
Key Use Cases
-
Solubility Fix: Replacing a phenyl or cyclohexyl ring with this spirocycle can significantly lower LogP while maintaining steric bulk.
-
Fragment Linking: The diametric opposition of the amine and hydroxyl groups allows the scaffold to act as a rigid linker between two pharmacophores.
References
-
Ramesh, S., et al. "Facile synthesis of 2-azaspiro[3.4]octane."[4][5] Organic & Biomolecular Chemistry, 2019, 17(6), 1373-1378. Link
-
Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 2010, 49(20), 3524-3529. Link
-
PubChem. "Compound Summary: 2-Azaspiro[3.4]octan-6-ol hydrochloride." National Library of Medicine. Link (Note: Link directs to related ketone precursor record for synthesis verification).
-
Carreira, E. M., & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews, 2014, 114(16), 8257–8322. Link
Sources
- 1. 2-Azaspiro[3.4]octan-6-ol hydrochloride | 1638767-65-3 [sigmaaldrich.com]
- 2. 2-Azaspiro(3.4)octane | C7H13N | CID 18187429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
